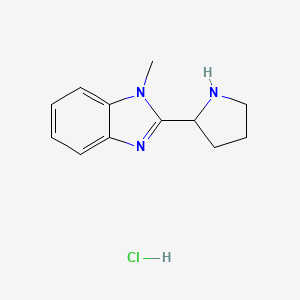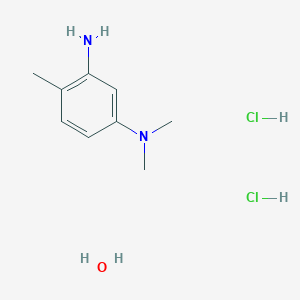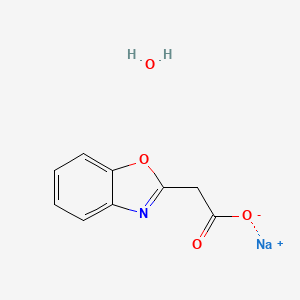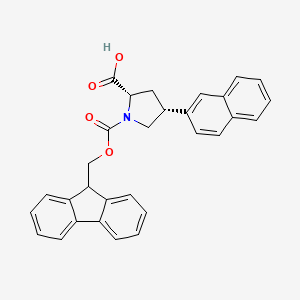
1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. For instance, it can be used to efficiently explore the pharmacophore space due to sp3-hybridization . The pyrrolidine ring can also contribute to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación
Anticancer Properties
1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride has shown potential in anticancer research. A study demonstrated that benzimidazole-based Zn(II) complexes exhibited significant cytotoxic properties against various carcinoma cells, particularly in SHSY5Y cells. These complexes were found to induce apoptosis, highlighting their potential as anticancer agents (Zhao et al., 2015).
Another research identified novel benzimidazole derivatives with anticipated anticancer activities. These compounds showed high potency against human liver carcinoma cell lines and pheochromocytoma of the rat adrenal medulla, with certain derivatives exhibiting significant efficacy (Nofal et al., 2011).
Fluorescent Probes for DNA Detection
Benzimidazole derivatives have been explored for their potential as fluorescent probes in DNA detection. A study on novel benzimidazo[1,2-a]quinolines substituted with various nuclei demonstrated enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their application in DNA-specific fluorescent probes (Perin et al., 2011).
Corrosion Inhibition
Research has shown that benzimidazole derivatives can act as effective corrosion inhibitors. A study found that these compounds suppressed both cathodic and anodic processes of iron corrosion in hydrochloric acid solutions, demonstrating their potential application in corrosion prevention (Khaled, 2003).
Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, benzimidazole compounds have been synthesized and evaluated for various biological activities. This includes the investigation of antiarrhythmic, antiaggregation, and other pharmacological properties, identifying active compounds that could be potential drug candidates (Zhukovskaya et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;/h2-3,5,7,10,13H,4,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLYTEWHQLJCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673809 |
Source


|
| Record name | 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
524674-38-2 |
Source


|
| Record name | 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)
![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)




![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)



